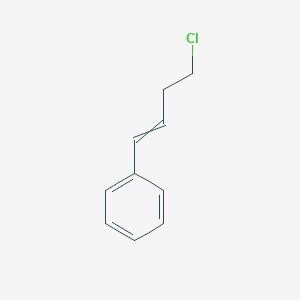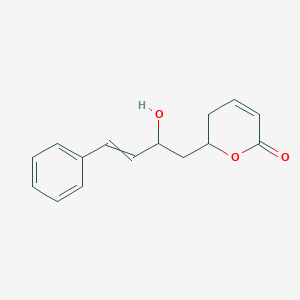
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a butenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of a phenyl-substituted aldehyde with a butenyl-substituted ketone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires careful control of the reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one: shares structural similarities with other pyranone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its phenyl substitution, which imparts distinct chemical and physical properties
属性
CAS 编号 |
94480-53-2 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC 名称 |
2-(2-hydroxy-4-phenylbut-3-enyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H16O3/c16-13(10-9-12-5-2-1-3-6-12)11-14-7-4-8-15(17)18-14/h1-6,8-10,13-14,16H,7,11H2 |
InChI 键 |
VKRJUPIDWSWXJZ-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC(=O)OC1CC(C=CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


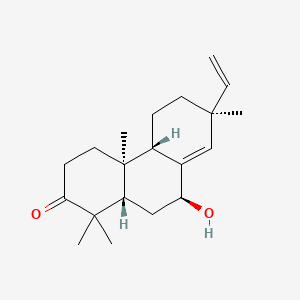
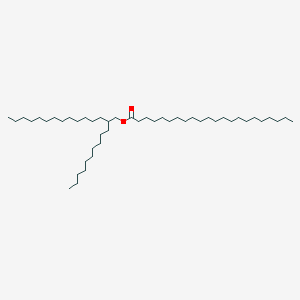
![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
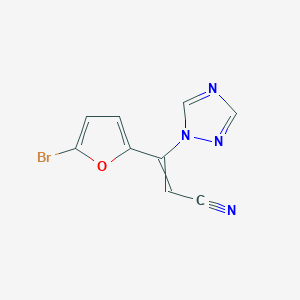
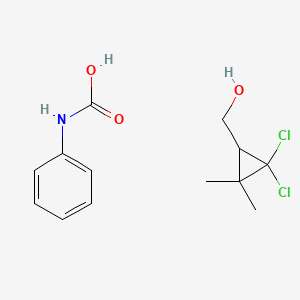
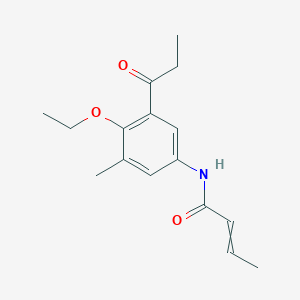
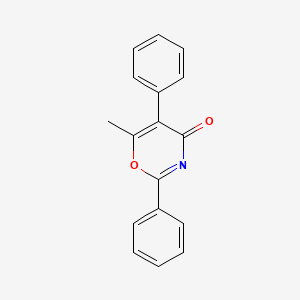
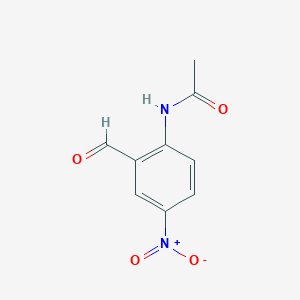
![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)

![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)

